molecular formula C23H17Cl2N3O2 B10943830 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B10943830
M. Wt: 438.3 g/mol
InChI Key: PNEONXWSBNTUQP-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorophenoxy and pyrazolyl groups, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-chloro-1H-pyrazole to form the desired pyrazolyl derivative. The final step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and pyrazolyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide include other chlorophenoxy and pyrazolyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

The uniqueness of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloropyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-18-5-11-22(12-6-18)30-15-16-1-3-17(4-2-16)23(29)27-20-7-9-21(10-8-20)28-14-19(25)13-26-28/h1-14H,15H2,(H,27,29)

InChI Key

PNEONXWSBNTUQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl

Origin of Product

United States

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